N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a dihydroisoquinoline moiety, and a furan ring, all connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the oxalamide linkage: This can be achieved by reacting an appropriate oxalyl chloride with the amine precursors.
Substitution reactions: The chloro and methyl groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Cyclization: The dihydroisoquinoline moiety can be synthesized through Pictet-Spengler reaction or other cyclization methods.
Furan ring introduction: The furan ring can be introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the oxalamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, alcohols) under appropriate conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific receptors or enzymes.
Biology: May serve as a probe or inhibitor in biochemical assays.
Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide
- N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
Uniqueness
The uniqueness of N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide lies in its specific combination of functional groups and structural motifs, which may confer unique biological activity or material properties compared to its analogs.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-8-9-19(25)13-20(16)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXXAXAJHBZMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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